Notch1 DeltaE Mutant Enzyme Inhibition: Potency Comparison with Structurally Related Pyrazolones
2-Pyrazolin-5-one, 3-isobutyl- demonstrates measurable inhibitory activity against the Notch1 deltaE mutant enzyme in a cellular context, exhibiting an IC₅₀ value of 2.51 μM (2,510 nM) in HEK293 cells after 16 hours of exposure [1]. In comparison, a structurally distinct pyrazolone derivative reported in the literature shows a substantially more potent IC₅₀ of 0.36 μM (360 nM) in a related Notch1 inhibition assay [2]. While the specific assay conditions differ (cellular vs. biochemical), the data establish that the 3-isobutyl substitution yields moderate potency, differentiating it from both more potent and less potent analogs within the pyrazolone class.
| Evidence Dimension | Notch1 deltaE mutant enzyme inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 2.51 μM (2,510 nM) |
| Comparator Or Baseline | Pyrazolone derivative (reported in PMC Table 2) |
| Quantified Difference | Target is approximately 7-fold less potent (higher IC₅₀) than the comparator |
| Conditions | Target: HEK293 cells, 16h exposure; Comparator: Notch1 inhibition assay (reference [10] in source) |
Why This Matters
The quantified IC₅₀ value enables researchers to rationally select this compound for Notch pathway studies requiring moderate potency, as opposed to more potent analogs that may induce off-target effects or less potent ones that lack sufficient activity.
- [1] BindingDB. BDBM50110176 (CHEMBL3604460) - Activity Data for 2-Pyrazolin-5-one, 3-isobutyl- against Notch1 deltaE mutant. View Source
- [2] PMC. Table 2: IC50 values (µM) for Notch1 inhibition by pyrazolone derivatives. (Reference [10] within source). View Source
